α-(3-Thienyl)-1-piperidinebutanol Hydrochloride: Structural Analysis, Pharmacological Context, and Synthetic Methodology
α-(3-Thienyl)-1-piperidinebutanol Hydrochloride: Structural Analysis, Pharmacological Context, and Synthetic Methodology
Executive Summary
α-(3-Thienyl)-1-piperidinebutanol hydrochloride (CAS: 31648-11-0) is a specialized heterocyclic compound characterized by a flexible butanol linker bridging a basic piperidine moiety and a 3-thienyl aromatic ring[1]. As a structural analog to established antispasmodic and anticholinergic agents, this molecule serves as a critical building block in medicinal chemistry. This whitepaper provides a comprehensive technical guide to its physicochemical properties, structural rationale, and a self-validating, step-by-step synthetic methodology designed for high-yield laboratory preparation.
Chemical Identity & Physicochemical Profiling
Understanding the baseline quantitative metrics of the compound is essential for analytical verification and downstream formulation. The table below consolidates the verified physicochemical and registry data for the target molecule[2],[3].
| Parameter | Value | Reference / Database |
| IUPAC Name | 4-(piperidin-1-yl)-1-(thiophen-3-yl)butan-1-ol hydrochloride | [Echemi / CAS Registry][1] |
| CAS Registry Number | 31648-11-0 | [PubChemLite][2] |
| Molecular Formula (Base) | C13H21NOS | [PubChemLite] |
| Monoisotopic Mass | 239.13438 Da | [PubChemLite][3] |
| EPA DTXSID | DTXSID50953618 | [EPA CompTox][4] |
| RTECS Toxicity Index | TM4974625 | [DrugFuture / RTECS][5] |
Structural Rationale & Pharmacological Context
The molecular architecture of α-(3-thienyl)-1-piperidinebutanol is highly optimized for interactions with neuroreceptors, particularly muscarinic acetylcholine receptors (mAChRs) or monoamine transporters.
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The Piperidine Ring: Acts as the primary pharmacophore for receptor anchoring. At physiological pH (7.4), the tertiary amine is protonated, allowing for critical electrostatic interactions with aspartate residues in the receptor binding pocket.
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The Butanol Linker: Provides necessary conformational flexibility, allowing the molecule to adopt the optimal geometry for target binding. The hydroxyl group at the α-position can participate in hydrogen bonding as both a donor and an acceptor.
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The 3-Thienyl Moiety: The substitution of a traditional phenyl ring with a 3-thienyl group is a classic bioisosteric replacement[6]. Thiophene is slightly more lipophilic and electron-rich than benzene. Placing the attachment at the 3-position (rather than the more reactive 2-position) enhances metabolic stability against hepatic Cytochrome P450 oxidation, extending the compound's potential half-life.
Fig 1: Putative receptor antagonism and downstream signaling modulation pathway.
Retrosynthetic Strategy and Workflow
The most efficient and atom-economical route to synthesize this compound relies on a Grignard addition. The target molecule is disconnected at the α-carbon, revealing two readily accessible precursors: (the electrophile)[6] and 3-(piperidin-1-yl)propylmagnesium chloride (the nucleophile). This approach is well-documented in medicinal chemistry patents for generating substituted ethylamines and butanols[7].
Fig 2: Step-by-step synthetic workflow for α-(3-Thienyl)-1-piperidinebutanol HCl.
Step-by-Step Synthetic Protocol
The following protocol outlines a self-validating system where each phase includes specific causal reasoning and In-Process Controls (IPCs) to ensure scientific integrity.
Phase 1: Preparation of the Grignard Reagent
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Reagents: 1-(3-chloropropyl)piperidine (1.0 eq), Magnesium turnings (1.2 eq), Anhydrous Tetrahydrofuran (THF), Iodine (catalytic).
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Procedure: Suspend Mg turnings in anhydrous THF under an inert argon atmosphere. Add a single crystal of iodine. Slowly add 1-(3-chloropropyl)piperidine dropwise. Gentle heating may be required to initiate the reaction, after which the exothermic reaction will maintain a mild reflux.
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Causality: THF is selected over diethyl ether because its higher boiling point (66 °C) provides the thermal energy necessary to overcome the activation barrier of alkyl chloride insertion. Furthermore, THF's oxygen lone pairs strongly coordinate and stabilize the resulting organomagnesium species. Iodine is used to chemically etch the passivating magnesium oxide ( MgO ) layer, exposing highly reactive zero-valent magnesium.
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IPC & Validation: The reaction is self-validating; initiation is confirmed when the brown color of iodine completely fades to colorless and the mixture becomes cloudy gray. The physical consumption of the magnesium turnings confirms high conversion to the Grignard reagent.
Phase 2: Nucleophilic Addition
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Reagents: (0.95 eq) dissolved in THF.
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Procedure: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the 3-thiophenecarboxaldehyde solution dropwise over 30 minutes. Allow the mixture to slowly warm to room temperature and stir for 2 hours[7].
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Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic attack, preventing thermal degradation or unwanted side reactions (such as pinacol coupling).
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IPC & Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly UV-active 3-thiophenecarboxaldehyde spot ( Rf≈0.6 ) and the appearance of a baseline spot (due to the polar piperidine group) validates the completion of the addition.
Phase 3: Workup and Free Base Isolation
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Reagents: Saturated aqueous NH4Cl , Ethyl Acetate (EtOAc), Brine, Anhydrous Na2SO4 .
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Procedure: Quench the reaction mixture by slowly pouring it into cold saturated aqueous NH4Cl . Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the free base as a viscous oil.
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Causality: Saturated NH4Cl (pH ~5.5) is deliberately chosen over strong mineral acids (like HCl ) for the quench. Strong acids would catalyze the rapid dehydration of the newly formed secondary alcohol into an unwanted alkene byproduct.
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IPC & Validation: The phase separation must be clean. Staining the TLC plate with Dragendorff's reagent will yield a bright orange spot, confirming the presence of the intact tertiary amine (piperidine ring) in the isolated product.
Phase 4: Hydrochloride Salt Formation
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Reagents: Anhydrous Diethyl Ether, HCl gas (or 2M HCl in diethyl ether).
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Procedure: Dissolve the crude free base in anhydrous diethyl ether. While stirring vigorously at 0 °C, bubble dry HCl gas through the solution (or add ethereal HCl dropwise) until the pH of the solution reaches 2-3. Filter the resulting precipitate, wash with cold ether, and dry under vacuum.
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Causality: Converting the lipophilic free base into the hydrochloride salt drastically increases its aqueous solubility and oxidative stability, which are mandatory characteristics for pharmaceutical handling, storage, and biological testing[1].
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IPC & Validation: The immediate precipitation of a white crystalline solid serves as a visual confirmation of salt formation. The free base is highly soluble in ether, while the HCl salt is completely insoluble, driving the equilibrium entirely toward the pure precipitated product.
Analytical Characterization Expectations
To definitively confirm the structure of α-(3-thienyl)-1-piperidinebutanol hydrochloride, the following spectral benchmarks should be observed:
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1 H NMR ( D2O , 400 MHz): Expect aromatic thiophene protons in the 7.0–7.4 ppm range. The critical diagnostic peak is the methine proton ( CH−OH ) at the α-position, which will appear as a distinct triplet or multiplet around 4.7–4.9 ppm. Broad multiplets in the 1.5–3.5 ppm region will confirm the presence of the saturated butanol chain and piperidine ring protons.
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Mass Spectrometry (ESI+): The mass spectrum will show a dominant [M+H]+ peak at m/z≈240.14 , perfectly matching the calculated monoisotopic mass of the free base (239.13 Da)[3].
References
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U.S. Environmental Protection Agency (EPA). "4-(Piperidin-1-yl)-1-(thiophen-3-yl)butan-1-ol hydrochloride." CompTox Chemicals Dashboard (DTXSID50953618). URL:[Link]
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Luxembourg Centre for Systems Biomedicine. "Compound 31648-11-0 (C13H21NOS)." PubChemLite Database. URL:[Link]
- Manoury, P. M., et al. "Substituted ethylamines, their preparation process, their use as medicine and their synthesising agents." U.S. Patent No. 5,017,723A. Google Patents.
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National Institute for Occupational Safety and Health (NIOSH). "RTECS NUMBER: TM4974625 - 1-Piperidinebutanol, alpha-3-thienyl-, hydrochloride." DrugFuture Chemical Toxicity Database. URL:[Link]
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- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. RTECS NUMBER-TM4974625-Chemical Toxicity Database [drugfuture.com]
- 6. 2-Nitrothiophene-3-carbaldehyde | 41057-04-9 | Benchchem [benchchem.com]
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